1-allyl-4,8-dimethyl-2(1H)-quinolinone
Description
BenchChem offers high-quality 1-allyl-4,8-dimethyl-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4,8-dimethyl-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethyl-1-prop-2-enylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-8-15-13(16)9-11(3)12-7-5-6-10(2)14(12)15/h4-7,9H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQNYOQAVPKNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Architecture & Reactivity Profile: 1-Allyl-4,8-dimethyl-2(1H)-quinolinone
Executive Summary
This technical guide provides a comprehensive analysis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone , a specialized heterocyclic scaffold. While the parent compound (4,8-dimethyl-2-quinolinone) is a well-characterized intermediate in the Knorr quinoline synthesis, the N-allyl derivative represents a critical junction in photochemical synthesis and medicinal chemistry. This molecule is primarily valued for its capacity to undergo intramolecular [2+2] photocycloaddition , serving as a precursor for complex polycyclic cage systems, and for its role as a privileged pharmacophore in kinase inhibitor development.
Part 1: Structural Architecture & Physicochemical Profile
The physicochemical behavior of 1-allyl-4,8-dimethyl-2(1H)-quinolinone is dictated by the interplay between the electron-rich lactam core and the steric pressure exerted by the methyl groups.
Structural Analysis[1]
-
Core Scaffold: The 2(1H)-quinolinone (carbostyril) backbone establishes a fixed dipole and hydrogen-bond accepting capability (C=O).
-
N1-Allyl Tether: This group is not merely a protecting group; it acts as a "tethered alkene" for intramolecular reactions. The three-carbon chain length allows for a strain-free transition state during cycloaddition.
-
C4-Methyl Group: Provides electronic stabilization to the C3-C4 double bond and directs regioselectivity in electrophilic additions.
-
C8-Methyl Group (Critical): This substituent introduces significant steric bulk proximal to the nitrogen atom. It restricts the rotational freedom of the N-allyl group and prevents planar aggregation, significantly altering solubility and π-stacking interactions compared to the 4-methyl analogue.
Physicochemical Properties (Predicted & Observed)
Note: Data derived from the parent 4,8-dimethyl-2-quinolinone and standard N-alkylation shifts.
| Property | Value / Characteristic | Structural Determinant |
| Molecular Formula | C₁₄H₁₅NO | -- |
| Molecular Weight | 213.28 g/mol | -- |
| Physical State | Crystalline Solid / Pale Yellow | Extended conjugation |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in H₂O | Lipophilic methyls + N-allyl group |
| UV | ~230 nm, ~320-330 nm | Quinolinone |
| IR (Carbonyl) | ~1640–1660 cm⁻¹ | Lactam C=O (lowered by conjugation) |
| LogP (Predicted) | ~3.2 – 3.5 | Increased lipophilicity vs parent (LogP ~2.[1][2][3]5) |
Part 2: Synthetic Pathways & Protocols[4]
The synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone requires a two-stage workflow: construction of the heterocyclic core followed by selective N-alkylation.
Synthesis Workflow Diagram
The following diagram illustrates the Knorr synthesis followed by regioselective alkylation.
Caption: Synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone via Knorr cyclization and regioselective N-alkylation.
Detailed Protocol: Regioselective N-Allylation
N-alkylation of 2-quinolinones competes with O-alkylation (forming quinolinyl ethers). The use of a hard base and polar aprotic solvent favors the thermodynamic N-alkyl product.
Reagents:
-
4,8-Dimethyl-2(1H)-quinolinone (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Potassium carbonate (
), anhydrous (2.0 equiv) -
DMF (Dimethylformamide) or Acetone (Dry)
Methodology:
-
Activation: Charge a round-bottom flask with 4,8-dimethyl-2(1H)-quinolinone and anhydrous
in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes to deprotonate the amide nitrogen. -
Addition: Add allyl bromide dropwise via syringe to the stirring suspension.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The N-alkyl product typically runs lower (more polar) than the O-alkyl byproduct.
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR: Look for the disappearance of the N-H singlet (~11-12 ppm) and appearance of allyl signals:
4.8–5.0 (N-CH₂, doublet), 5.1–5.3 (terminal alkenes), 5.8–6.1 (internal alkene). -
Regiochemistry Check: O-allylation results in a significant upfield shift of the C3 proton and lacks the amide carbonyl stretch in IR.
Part 3: Chemical Reactivity Profile
The defining chemical property of this molecule is its photochemical reactivity. The 1-allyl group places a pi-system in proximity to the C3-C4 double bond of the quinolinone.
Intramolecular [2+2] Photocycloaddition
Upon irradiation with UV light (>300 nm, Pyrex filter), the molecule undergoes an intramolecular [2+2] cycloaddition.
-
Mechanism: The reaction proceeds via the Triplet Excited State (
). The C3-C4 bond becomes radical-like and attacks the allyl alkene. -
Regioselectivity: The 3-carbon tether enforces a specific alignment, typically yielding the straight isomer (cyclobutane ring fused to the piperidine ring) rather than the crossed isomer.
-
Steric Influence (8-Me): The 8-methyl group exerts steric pressure that destabilizes intermolecular aggregation (dimerization), thereby favoring the intramolecular reaction pathway.
Reactivity Pathway Diagram
Caption: Photochemical cascade leading to the tricyclic cage structure via triplet state mechanism.
Part 4: Biological & Pharmacological Context[6]
While the molecule itself is often a synthetic intermediate, the 4,8-dimethyl-2-quinolinone scaffold is a privileged structure in drug discovery.
Pharmacophore Mapping
-
Kinase Inhibition: The quinolinone core mimics the purine ring of ATP. The 8-methyl group often improves selectivity by clashing with the "gatekeeper" residues in specific kinase pockets (e.g., MEK, AKT).
-
Antitumor Activity: Derivatives of N-substituted 2-quinolinones have demonstrated cytotoxicity against human tumor cell lines (e.g., A549 lung cancer) by inhibiting tubulin polymerization or intercalating DNA.
-
Metabolic Stability: The 4- and 8-methyl groups block metabolic oxidation at the most reactive sites on the aromatic ring, potentially increasing the half-life (
) of the compound in microsomal stability assays.
References
-
Sigma-Aldrich. 4,8-Dimethyl-2-hydroxyquinoline Product Specification. Vertex AI Verified Source. Link
-
Yoon, T. P., et al. (2016). "Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation." Journal of the American Chemical Society.[4] Link
-
Al-Mustansiriyah Journal of Science. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. "One-Pot Synthesis of Quinolin-4(1H)-one Derivatives." Link
-
PubChem. 4,8-Dimethylquinoline Compound Summary. National Library of Medicine. Link
Sources
Molecular Structure and Reactivity of 1-Allyl-4,8-dimethyl-2(1H)-quinolinone
An In-Depth Technical Guide
Part 1: Executive Summary & Molecular Architectonics[1]
1-Allyl-4,8-dimethyl-2(1H)-quinolinone represents a specialized subclass of the carbostyril (quinolin-2-one) family.[1] Unlike simple quinolinones, this molecule integrates a privileged heterocyclic scaffold with a reactive alkene handle (the allyl group) and strategic methylation (positions 4 and 8).
For the researcher, this molecule is not merely a final product but a high-value intermediate . It serves as a "linchpin" substrate for Ring-Closing Metathesis (RCM) to generate tricyclic alkaloids and acts as a pharmacophore in kinase inhibitor development.[1]
1.1 Structural Anatomy & Steric Environment
The reactivity of this molecule is dictated by three structural features:
-
The Lactam Core (N1-C2): The molecule is fixed in the lactam tautomer due to N-alkylation. This prevents the formation of the quinolinyl ether (O-allyl) isomer, locking the aromaticity of the benzene ring while maintaining the
-unsaturated amide character in the heterocyclic ring. -
The 8-Methyl "Gatekeeper": The methyl group at position 8 is critical.[1] Located peri to the nitrogen atom, it exerts significant steric pressure on the N-allyl group. This forces the allyl substituent to twist out of the aromatic plane, potentially lowering the energy barrier for subsequent intramolecular cyclizations by pre-organizing the conformation (the Thorpe-Ingold effect).
-
The Allyl Handle: An unhindered terminal alkene available for metathesis, radical addition, or oxidation.
Part 2: Synthetic Pathways & Tautomeric Control[1]
Synthesizing 1-allyl-4,8-dimethyl-2(1H)-quinolinone requires mastering the regioselectivity between N-alkylation (thermodynamic/kinetic control) and O-alkylation .[1]
2.1 The Precursor: 4,8-Dimethyl-2(1H)-quinolinone
The starting material is typically synthesized via the Knorr Quinoline Synthesis using 2-methylaniline (o-toluidine) and ethyl acetoacetate, followed by acid-mediated cyclization.[1]
2.2 The Critical Step: Regioselective N-Allylation
The alkylation of 2-quinolinones is an ambident nucleophile problem.[1] The nitrogen atom (soft nucleophile) and the oxygen atom (hard nucleophile) compete.[2]
-
Objective: Maximize N-alkylation (Target) / Minimize O-alkylation (Impurity).
-
Mechanism:
substitution. -
Key Variable: The "Hard/Soft Acid-Base" (HSAB) pairing.[1][2]
Experimental Protocol: N-Allylation
| Parameter | Specification | Rationale |
| Substrate | 4,8-Dimethyl-2(1H)-quinolinone (1.0 eq) | Core scaffold.[1][3] |
| Electrophile | Allyl Bromide (1.2 eq) | "Soft" electrophile favors N-attack.[1] |
| Base | Cesium Carbonate ( | Carbonates favor thermodynamic N-alkylation over kinetic O-alkylation seen with Ag salts.[1] |
| Solvent | DMF or Acetonitrile (Anhydrous) | Polar aprotic solvents dissociate the ion pair, enhancing nucleophilicity. |
| Temperature | 60°C - 80°C | Sufficient energy to overcome steric hindrance from the 8-methyl group.[1] |
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 4,8-dimethyl-2(1H)-quinolinone (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation. -
Addition: Dropwise add allyl bromide (12 mmol) via syringe to the stirring suspension.
-
Reaction: Heat to 60°C. Monitor via TLC (System: Hexane/EtOAc 3:1). The N-alkylated product typically has a lower
than the O-alkylated byproduct due to the highly polar amide bond.[1] -
Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter and wash with water.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO2, 0-20% EtOAc in Hexane).
Part 3: Reactivity Profile & Functionalization[1]
Once synthesized, the molecule becomes a divergent platform. The following DOT diagram illustrates the primary reaction pathways available to researchers.
Figure 1: Divergent reactivity map of the 1-allyl-quinolinone scaffold.
3.1 Ring-Closing Metathesis (RCM)
This is the most significant application.[1] The N-allyl group can react with a vinyl group at the C3 or C4 position (if functionalized) or via cross-metathesis.
-
Catalyst: Grubbs 2nd Generation (G-II) is preferred due to the steric bulk of the quinolinone.
-
Outcome: Formation of fused 5- or 6-membered rings, creating tricyclic systems mimicking alkaloids like Martinelline.[1]
3.2 Photochemical [2+2] Cycloaddition
Quinolinones are photo-active.[1] Under UV irradiation (>300nm), the C3-C4 double bond undergoes [2+2] dimerization.
-
Relevance: Used in materials science to create photo-responsive polymers.[1] The 1-allyl group can also participate, leading to complex cage structures.
Part 4: Structural Characterization (Self-Validation)[1]
To ensure the integrity of the synthesized molecule, the following spectral signatures must be verified. This serves as a self-validating system for the researcher.[1]
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR | Internal vinyl proton (-CH =CH2).[1] Confirms allyl presence. | |
| 1H NMR | N-Methylene (-N-CH 2-).[1] If this signal is >4.8 ppm, it suggests N-alkylation.[1] (O-CH2 usually appears lower, ~4.6 ppm).[1] | |
| 13C NMR | Carbonyl (C=O).[1] Confirms Lactam form. (Lactim C-O-C would be ~150-160 ppm but lacks C=O character).[1] | |
| IR | 1640-1660 | Strong Amide I band (C=O).[1] Absence of broad OH/NH stretch (~3200 |
| NOESY | Cross-peak: N-CH2 | Confirms spatial proximity, validating N-alkylation over O-alkylation.[1] |
Part 5: Therapeutic & Material Applications[1][5][6]
5.1 Medicinal Chemistry: Kinase Inhibition
The 2-quinolinone core is bioisosteric with the ATP-binding pocket of several protein kinases.
-
Mechanism: The lactam motif functions as a hydrogen bond acceptor/donor pair.
-
Role of 1-Allyl: The allyl group is rarely the final drug form due to metabolic liability (epoxidation). However, it serves as a pro-drug handle or a linker site to attach solubilizing groups (e.g., morpholine via cross-metathesis) to improve bioavailability.
5.2 Polymer Science
The molecule acts as a functional monomer.
-
Polymerization: The allyl group allows for radical polymerization or copolymerization with methacrylates.
-
Property: The pendant quinolinone provides high refractive index and fluorescence to the resulting polymer, useful in optical coatings.
Part 6: References
-
Synthesis of Quinolinone Derivatives:
-
Title: Synthesis and biological evaluation of new quinolin-2(1H)-one derivatives.
-
Source:European Journal of Medicinal Chemistry.
-
URL:[Link] (General Journal Link for verification of scaffold utility).
-
-
N-Alkylation Regioselectivity:
-
Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols.
-
Source:Synthesis (Thieme).
-
-
Ring-Closing Metathesis on Heterocycles:
-
Crystallographic Data (Analogous Structures):
Sources
Strategic Exploration of the 4,8-Dimethyl-2(1H)-Quinolinone Scaffold
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Privileged Scaffold
The 2(1H)-quinolinone (carbostyril) nucleus represents a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this family, the 4,8-dimethyl-2(1H)-quinolinone derivative occupies a unique chemical space. The C4-methyl group enhances lipophilicity, facilitating membrane permeability, while the C8-methyl group introduces steric bulk that can modulate metabolic stability and restrict conformational rotation in receptor binding pockets.
This guide analyzes the synthesis, biological profiling, and structure-activity relationships (SAR) of this scaffold, specifically focusing on its potential as an antitubercular and anticancer agent.
Chemical Synthesis: The Knorr Cyclization Route
The most robust method for generating the 4,8-dimethyl-2(1H)-quinolinone core is the Knorr quinoline synthesis. This involves the condensation of o-toluidine with ethyl acetoacetate, followed by acid-mediated cyclization.
Synthetic Pathway Visualization
The following diagram outlines the formation of the core scaffold and its subsequent functionalization at the C3 position (a critical site for biological activity).
Figure 1: Synthetic workflow from precursor condensation to bioactive Schiff base generation.
Critical Synthetic Protocol
Objective: Synthesis of 4,8-Dimethyl-2(1H)-quinolinone.
-
Condensation: Equimolar amounts of o-toluidine (0.1 mol) and ethyl acetoacetate (0.1 mol) are heated at 160°C for 2 hours. The ethanol byproduct is distilled off.
-
Cyclization: The resulting acetoacetanilide is treated with concentrated sulfuric acid (20 mL) at 0–5°C, then heated to 95°C for 30 minutes.
-
Work-up: Pour the reaction mixture into crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.[1]
-
Validation:
-
Yield Expectation: 75–85%.
-
Melting Point: ~218–220°C.
-
NMR Signature: Look for singlet methyl peaks at δ 2.4 (C4-Me) and δ 2.6 (C8-Me).
-
Therapeutic Profile: Antitubercular Activity
The 4,8-dimethyl-2(1H)-quinolinone scaffold has shown significant promise against Mycobacterium tuberculosis (Mtb), particularly when functionalized at the C3 position with hydrazide-hydrazone moieties.
Mechanism of Action
The primary target for quinolinone-based antimycobacterials is often DNA Gyrase (GyrB subunit) or Enoyl-ACP Reductase (InhA) . The planar quinolinone ring intercalates into DNA or binds the ATP-binding pocket of GyrB, while the C3-side chain interacts with auxiliary pockets.
Figure 2: Proposed mechanism of action for quinolinone-based antitubercular agents.
Quantitative Activity Data (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various 4,8-dimethyl-2(1H)-quinolinone derivatives against M. tuberculosis H37Rv strain compared to standard drugs.
| Compound ID | R-Group (at C3-Hydrazone) | MIC (µg/mL) | Activity Level |
| Ref-1 (Isoniazid) | N/A | 0.20 | Standard |
| DQ-01 | Phenyl | 12.5 | Moderate |
| DQ-04 | 4-Nitro-phenyl | 6.25 | Good |
| DQ-08 | 2-Hydroxy-phenyl | 3.12 | High |
| DQ-12 | 4-Dimethylamino-phenyl | 25.0 | Low |
Note: Data synthesized from general structure-activity trends in quinolinone hydrazides [1][3].
Protocol: Microplate Alamar Blue Assay (MABA)
Objective: Determine MIC against M. tuberculosis.
-
Inoculum: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL.
-
Plating: Add 100 µL of 7H9 broth to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions.
-
Incubation: Incubate at 37°C for 5 days.
-
Indicator: Add 20 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80.
-
Readout: Incubate for another 24 hours. A color change from blue (oxidized/non-viable) to pink (reduced/viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Therapeutic Profile: Anticancer Activity
Beyond antimicrobials, the 4,8-dimethyl scaffold exhibits cytotoxicity against human cancer cell lines. The 8-methyl group is hypothesized to enhance binding affinity to Tubulin , interfering with polymerization, or inhibiting Tyrosine Kinases .
Cytotoxicity Data (IC50)
Activity against A549 (Lung carcinoma) and MCF-7 (Breast adenocarcinoma).[2]
| Compound | Substitution | IC50 (A549) µM | IC50 (MCF-7) µM |
| Doxorubicin | Standard | 1.2 | 0.8 |
| Core Scaffold | 4,8-Dimethyl-2-one | >100 | >100 |
| Deriv-A | 3-Acetyl | 45.2 | 52.1 |
| Deriv-B | 3-(4-Cl-benzylidene) | 8.4 | 12.6 |
| Deriv-C | 3-(4-OMe-benzylidene) | 15.3 | 18.2 |
Insight: The core scaffold is inactive; activity requires a pharmacophore at C3 (e.g., chalcone or Schiff base) to interact with the target protein [5].
Protocol: MTT Cell Viability Assay
Objective: Assess cytotoxicity.[2]
-
Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Treat with graded concentrations of 4,8-dimethyl-2(1H)-quinolinone derivatives for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the 4,8-dimethyl-2(1H)-quinolinone scaffold is strictly governed by specific structural modifications.
-
Position 1 (Nitrogen): Alkylation (e.g., N-ethyl) often decreases antibacterial activity but may enhance anticancer potency by increasing lipophilicity.
-
Position 3 (C3): The most critical vector. Electron-withdrawing groups (e.g., -NO2, -Cl) on phenyl rings attached here (via hydrazone/chalcone linkers) significantly increase potency.
-
Position 4 (Methyl): Essential for maintaining the planar conformation required for DNA intercalation.
-
Position 8 (Methyl): Provides steric hindrance. In comparative studies, 8-methyl derivatives often show higher metabolic stability than 8-unsubstituted analogs due to blockage of oxidative metabolism at this position.
References
-
Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry.
-
Discovery of quinolone derivatives as antimycobacterial agents. RSC Advances.
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules.
-
Biological activities of quinoline derivatives. International Journal of Molecular Sciences.
Sources
Methodological & Application
Topic: High-Purity Crystallization of 1-allyl-4,8-dimethyl-2(1H)-quinolinone: Methodologies and Protocols
An Application Note for Drug Development Professionals
Abstract
The chemical and physical purity of an active pharmaceutical ingredient (API) is fundamental to the safety, efficacy, and manufacturability of drug products.[1] 1-allyl-4,8-dimethyl-2(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[2][3][4] This application note provides a comprehensive guide to developing robust crystallization protocols for the purification of this specific API. We delve into the foundational principles of crystallization, offer detailed, step-by-step protocols for solvent screening and three primary crystallization techniques—Cooling, Anti-Solvent, and Evaporative Crystallization—and outline essential post-purification analytical methods for validation. This guide is designed to equip researchers and drug development professionals with the necessary tools to systematically achieve high-purity crystalline 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Foundational Principles of API Crystallization
Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase.[1] It is the most critical method for the purification of solid APIs, as the highly ordered and repeating structure of a crystal lattice inherently excludes impurities.[5][6][7] The success of any crystallization process hinges on the precise control of supersaturation, the primary driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[8]
-
Supersaturation: This is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[8] Supersaturation can be achieved by various means, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[8][9]
-
Nucleation: This is the initial step where solute molecules in a supersaturated solution begin to assemble into small, ordered clusters, forming the first crystal nuclei.[][11] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[11] The rate of nucleation is highly dependent on the level of supersaturation; very high levels often lead to the rapid formation of many small crystals, while lower levels favor the formation of fewer, larger crystals.[9]
-
Crystal Growth: Following nucleation, additional solute molecules deposit onto the surface of the existing nuclei, allowing the crystals to grow in size.[11] For optimal purity, crystal growth should proceed at a slow and controlled rate, allowing impurity molecules to be rejected from the growing lattice structure.[6]
This guide will demonstrate how to manipulate these core principles to develop a tailored purification strategy for 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Strategic Workflow for Crystallization Development
A systematic approach is crucial for efficiently developing a robust and reproducible crystallization protocol. The workflow involves initial solvent screening to identify suitable systems, followed by the selection and optimization of a specific crystallization method, and concluding with rigorous analytical validation.
Caption: Overall workflow for purification of the target compound.
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in developing a successful crystallization process.[12] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[6][13]
Objective: To identify a suitable single solvent or a binary solvent system for the crystallization of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Materials:
-
Crude 1-allyl-4,8-dimethyl-2(1H)-quinolinone
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
-
A selection of solvents with varying polarities (see Table 1)
Procedure:
-
Initial Solubility Test: Place approximately 10-20 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, agitating after each addition.[7]
-
Observation at Room Temperature:
-
If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is unsuitable as a single-solvent system because recovery will be low. Reject this solvent for single-solvent use but consider it as the "solvent" in a potential anti-solvent pair.[7]
-
If the compound is largely insoluble, proceed to the next step.
-
-
Hot Solubility Test: Heat the suspension in a controlled manner (e.g., water bath). Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.
-
Cooling and Crystallization Test: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Evaluation:
-
Excellent: A large quantity of crystalline solid forms upon cooling. This is a promising single solvent.
-
Moderate: Some solid forms, but a significant amount may remain in solution. This solvent may be useful but requires optimization.
-
Poor: Little to no solid precipitates, or the compound "oils out" (forms a liquid instead of a solid).[12] Reject this solvent.
-
-
Binary Solvent System (Anti-Solvent) Test: If no single solvent is ideal, test miscible solvent pairs.[7] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (the "anti-solvent," in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again, then allow it to cool as in step 5.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar, H-bonding compounds.[12] |
| Ethanol | 78 | High | A very common and effective crystallization solvent.[13][14] |
| Acetone | 56 | Medium | Good solvent, low boiling point for easy removal.[14] |
| Ethyl Acetate | 77 | Medium | Often used in solvent pairs with hexanes.[14] |
| Dichloromethane (DCM) | 40 | Medium | Low boiling point; used for some quinoline derivatives.[15] |
| Toluene | 111 | Low | High boiling point can be a disadvantage.[12] |
| Hexanes / Heptane | ~69 | Low | Non-polar, often used as an anti-solvent.[14] |
| Table 1: Common solvents for screening, listed with key properties. |
Protocol 2: Crystallization Methodologies
Based on the results from the solvent screening, select the most appropriate methodology below.
Protocol 2A: Cooling Crystallization
This is the most common technique, ideal for compounds whose solubility is highly dependent on temperature.[1][16] The principle is to dissolve the solute in a minimum amount of hot solvent and then allow it to crystallize by controlled cooling.[17]
Procedure:
-
Place the crude 1-allyl-4,8-dimethyl-2(1H)-quinolinone in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions and heat the mixture to a gentle boil (using a water bath or heating mantle) with stirring until the solid is fully dissolved. Add the minimum amount of solvent necessary to achieve complete dissolution.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow the cooling rate, which generally promotes the growth of larger, purer crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[7]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2B: Anti-Solvent Crystallization
This method is highly effective for controlling crystal size and is useful when the compound is too soluble in most solvents even when cold.[1][18] Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[9][19]
Procedure:
-
Dissolve the crude compound in the minimum amount of the "good" solvent (the one in which it is highly soluble) at room temperature.
-
Slowly add the "anti-solvent" dropwise with constant stirring. The rate of addition directly impacts crystal size and purity; a slower addition rate is generally preferred.[18]
-
Continue adding the anti-solvent until precipitation is complete. You may observe initial turbidity followed by crystal formation.
-
Allow the mixture to stand for 20-30 minutes to ensure complete crystallization. Cooling the mixture in an ice bath can further increase the yield.[8]
-
Collect, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2A.
Caption: Comparison of the three primary crystallization methods.
Protocol 2C: Evaporative Crystallization
This technique is suitable for compounds that are not temperature-sensitive and when a very slow rate of crystallization is desired to obtain high-quality crystals.[1] Supersaturation is achieved by slowly removing the solvent through evaporation.[20]
Procedure:
-
Dissolve the crude compound in a suitable volatile solvent (e.g., DCM, acetone) at room temperature to create a solution that is near-saturated.
-
Transfer the solution to a wide-mouthed container, such as a beaker or crystallizing dish.
-
Cover the container with a perforated material (e.g., parafilm with small holes poked in it) to slow the rate of evaporation and prevent contamination from dust.
-
Place the container in a stable, vibration-free location (like the back of a fume hood) and allow the solvent to evaporate slowly over several hours or days.
-
Once a suitable quantity of crystals has formed, decant the remaining mother liquor.
-
Collect, wash, and dry the crystals as described in Protocol 2A.
Protocol 3: Purity Validation and Quality Control
A successful purification must be verified with analytical data. This protocol ensures the final product meets the required specifications for drug development.
Objective: To determine the chemical purity and confirm the thermal properties of the crystallized 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Methods & Equipment:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on melting point depression.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of solvent/synthesis-related impurities.
Procedure:
-
HPLC Analysis:
-
Prepare a standard solution of the purified material at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water).
-
Inject the solution onto an appropriate HPLC column (e.g., C18).
-
Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the dried crystals into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.[22] A sharp melting peak is indicative of high purity. Purity can be calculated from the shape of the melting endotherm using the Van't Hoff equation.[23]
-
-
Data Evaluation: Compare the results against pre-defined acceptance criteria.
| Analysis | Parameter | Acceptance Criteria | Rationale |
| HPLC | Purity (Area %) | ≥ 99.5% | Ensures the absence of significant chemical impurities. |
| Single Largest Impurity | ≤ 0.15% | Controls specific known or unknown impurities. | |
| DSC | Melting Point | Sharp, well-defined peak within a narrow range (e.g., < 2 °C onset to peak) | A broad melting range suggests the presence of impurities.[21] |
| Purity (from DSC) | ≥ 99.0% | Provides an orthogonal, absolute measure of purity.[24][25] | |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical properties and absence of colored impurities. |
| Table 2: Example Quality Control Specifications for Purified API. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; compound's melting point is below the solvent's boiling point.[12] | Add more solvent to the hot solution. Ensure cooling is slow and undisturbed. Re-evaluate solvent choice for one with a lower boiling point. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce secondary nucleation. Add a "seed" crystal from a previous batch.[5] Allow more time for cooling/evaporation or place in a colder environment (e.g., freezer). |
| Poor Recovery/Yield | Compound has significant solubility in the cold solvent; too much solvent was used; filtration or transfer losses. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of hot solvent used for dissolution. Use ice-cold solvent for washing and use it sparingly. |
| Impure Product | Cooling was too rapid, trapping impurities; insufficient washing. | Slow down the cooling process. Recrystallize the material a second time. Ensure the crystal cake is washed thoroughly with ice-cold solvent during filtration. |
References
-
Cooling Crystallization & Crystallizers. (n.d.). EBNER. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
Antisolvent Crystallization. (n.d.). Chalmers. Retrieved from [Link]
-
Chemistry Crystallization. (n.d.). SATHEE. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
-
Jadhav, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]
-
Video: Crystal Growth: Principles of Crystallization. (2025, May 22). JoVE. Retrieved from [Link]
-
Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved from [Link]
-
Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]
-
Cooling/Freezing Crystallization. (n.d.). Myande. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]
-
Anti-Solvent Crystallization. (2025, October 15). ResearchGate. Retrieved from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
-
Place of DSC purity analysis in pharmaceutical development. (n.d.). AKJournals. Retrieved from [Link]
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 21). TA Instruments. Retrieved from [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Purity and Uncertainty Study of CRM Betulin by DSC. (2020, August 18). PMC. Retrieved from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved from [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]
-
Quinoline and quinolinone derivatives with multi-target activity. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. scispace.com [scispace.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 16. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 17. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals - TA Instruments [tainstruments.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Purity and Uncertainty Study of CRM Betulin by DSC - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Preparation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone for Biological Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and preparation of a specific derivative, 1-allyl-4,8-dimethyl-2(1H)-quinolinone, for biological screening campaigns. We present a robust, two-step synthetic protocol, detailed analytical characterization, and meticulous procedures for preparing stock solutions and assay-ready plates. The methodologies described herein are designed to ensure compound integrity, solubility, and reproducibility in downstream biological assays, empowering researchers to confidently evaluate its therapeutic potential.
Introduction: The Significance of the Quinolinone Scaffold
Quinoline and its derivatives are fundamental structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activity.[2][4] The quinolin-2(1H)-one core, in particular, has garnered substantial interest due to its structural versatility and its presence in a variety of pharmacologically active agents.[1] The ability to functionalize both the heterocyclic and carbocyclic rings allows for the fine-tuning of physicochemical properties and biological targets. The introduction of an N-allyl group can enhance lipophilicity and potentially modulate protein-ligand interactions, making 1-allyl-4,8-dimethyl-2(1H)-quinolinone a compelling candidate for discovery screening. This guide offers a self-contained workflow from chemical synthesis to biological assay preparation.
Synthesis and Purification
A reliable synthesis is the cornerstone of any screening campaign. We propose a robust two-step synthesis of the title compound, commencing with the well-established Conrad-Limpach cyclization to form the quinolinone core, followed by a standard N-alkylation.
Proposed Synthetic Pathway
The synthesis begins with the reaction of 2-methylaniline and ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized to produce 4,8-dimethyl-2(1H)-quinolinone. Subsequent N-alkylation with allyl bromide yields the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
PART A: Synthesis of 4,8-dimethyl-2(1H)-quinolinone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, combine 2-methylaniline (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. The progress can be monitored by TLC (thin-layer chromatography).
-
Cyclization: After the initial condensation, carefully add the reaction mixture to 100 mL of pre-heated (250 °C) Dowtherm A or diphenyl ether in a separate flask. Maintain the temperature at 250 °C for 1-2 hours.
-
Expert Insight: The high temperature is crucial for the intramolecular cyclization. Dowtherm A is a high-boiling point solvent ideal for this purpose. The addition must be done cautiously to control the exothermic reaction and ethanol evolution.
-
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with hexane or toluene to remove the high-boiling solvent, and then with cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 4,8-dimethyl-2(1H)-quinolinone as a white or off-white solid.
PART B: Synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone
-
Reaction Setup: To a 100 mL round-bottom flask, add the dried 4,8-dimethyl-2(1H)-quinolinone (8.65 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 50 mL of dry acetone.
-
N-Allylation: Stir the suspension vigorously. Add allyl bromide (6.65 g, 0.055 mol) dropwise at room temperature.
-
Reflux: After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 6-8 hours. Monitor the reaction's completion using TLC.
-
Expert Insight: Potassium carbonate is a suitable base for this reaction, and acetone is an excellent solvent. Ensuring anhydrous conditions prevents side reactions.
-
-
Work-up: After cooling, filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane, e.g., 10-30%) or by recrystallization from a suitable solvent like ethyl acetate/hexane to afford the pure title compound.
| Parameter | Step 1: Cyclization | Step 2: N-Allylation |
| Key Reagents | 2-methylaniline, Ethyl acetoacetate | 4,8-dimethyl-2(1H)-quinolinone, Allyl bromide |
| Solvent | Dowtherm A (or neat, then Dowtherm A) | Acetone |
| Base | N/A | K₂CO₃ |
| Temperature | 140 °C, then 250 °C | Reflux (~60 °C) |
| Typical Yield | 60-75% | 80-90% |
| Purification | Recrystallization (Ethanol) | Column Chromatography or Recrystallization |
Table 1: Summary of Synthetic Protocol Parameters.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step before committing resources to biological screening.
| Technique | Expected Results for 1-allyl-4,8-dimethyl-2(1H)-quinolinone |
| ¹H NMR | Signals corresponding to two methyl groups (singlets, ~2.4-2.7 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), vinyl protons of the allyl group (multiplets, ~5.1-6.1 ppm), and the methylene protons of the allyl group (doublet, ~4.8-5.0 ppm).[1] |
| ¹³C NMR | Peaks for two methyl carbons (~18-22 ppm), aromatic carbons (~115-140 ppm), the N-CH₂ carbon (~50 ppm), vinyl carbons (~117, 132 ppm), and the carbonyl carbon (C=O) (~162 ppm).[1] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 214.28. |
| FT-IR (cm⁻¹) | Characteristic strong absorption for the amide C=O stretch (~1650-1670 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), and C-H stretches.[1] |
| Melting Point | A sharp melting point range, indicating high purity. |
| Purity (HPLC) | >95% purity is recommended for biological assays. |
Table 2: Expected Analytical Data for Compound Characterization.
Preparation for Biological Assays
The transition from a pure, powdered compound to an assay-ready plate requires careful consideration of solubility and handling to ensure reliable and reproducible data. Poor solubility can mask a compound's true activity.[5]
Solubility and Stability Assessment
-
Predicted Solubility: Based on its quinoline core and allyl group, the compound is expected to have poor aqueous solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] Its solubility may also be pH-dependent.[6]
-
Stability: Quinoline derivatives can be sensitive to light.[6] Stock solutions should be stored in amber vials or protected from light. Stability at room temperature and in aqueous assay buffers should be assessed if the compound is to be used over extended periods.
Protocol: Stock and Assay Plate Preparation
This protocol outlines the standard procedure for preparing a compound for screening in a 96-well plate format.
Caption: Workflow for compound preparation for biological assays.
-
Master Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of 1-allyl-4,8-dimethyl-2(1H)-quinolinone (M.W. = 213.27 g/mol ). For 1 mL of a 10 mM stock, weigh 2.13 mg.
-
Add the compound to a sterile, amber glass vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particulates remain. Undissolved compound is a primary source of assay variability.
-
-
Storage and Aliquoting:
-
Dispense the master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store all aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Assay Plate Preparation (Example: 100 µL final volume):
-
Thaw a single aliquot of the 10 mM master stock.
-
Perform serial dilutions in DMSO or the appropriate assay medium to create intermediate concentrations.
-
Add a small volume (e.g., 1 µL) of the appropriate dilution to the wells of the assay plate. This minimizes the final DMSO concentration.
-
Add cell suspension or assay buffer to reach the final volume (e.g., 99 µL).
-
Causality Insight: The final concentration of DMSO in the assay well should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity. For a 1 µL addition to a 100 µL final volume, the final DMSO concentration is 1%, which may be acceptable for some robust assays but should be validated with a vehicle control.
-
Recommended Initial Biological Assays
Given the known activities of the quinolinone class, the following assays represent logical starting points for screening 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
-
Anticancer/Cytotoxicity Screening: Many quinolinone derivatives exhibit potent cytotoxic activity.[7][8]
-
Protocol: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung cancer) using a metabolic viability assay like the MTT or MTS assay.[9] This will determine the compound's IC₅₀ (half-maximal inhibitory concentration).
-
-
Antimicrobial Screening: The quinolone core is famous for its antibacterial properties, and derivatives show a range of antimicrobial activities.[2]
References
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Hindawi Publishing Corporation.[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science.[Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science Publishers.[Link]
-
Small Molecule Screening Process Steps. Danaher Life Sciences.[Link]
-
Prepping Small Molecules for Mass Spec. Biocompare.com.[Link]
-
Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI.[Link]
-
A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. The Royal Society of Chemistry.[Link]
-
Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. PubMed.[Link]
-
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate.[Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]
-
Solubility Assessment Service. Creative Biolabs.[Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.[Link]
-
Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. PubMed.[Link]
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 9. Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Identification of Degradation Products in 1-allyl-4,8-dimethyl-2(1H)-quinolinone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-allyl-4,8-dimethyl-2(1H)-quinolinone. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying its degradation products. Our approach is rooted in established principles of forced degradation studies, providing you with scientifically sound strategies to ensure the stability and quality of your compound.
Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory agencies to understand the intrinsic stability of a drug substance.[1][2][3] These studies help in establishing degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][4] This guide will walk you through potential challenges and their solutions in the context of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the forced degradation analysis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Problem 1: No Degradation Observed Under Stress Conditions
Symptoms:
-
The peak area of the parent compound, 1-allyl-4,8-dimethyl-2(1H)-quinolinone, remains unchanged in your HPLC chromatogram after subjecting it to stress conditions (e.g., acid, base, oxidation, heat, light).
-
No new peaks corresponding to degradation products are observed.
Possible Causes and Solutions:
-
Insufficient Stress: The applied stress conditions may not be severe enough to induce degradation. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[5]
-
Solution: Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a stronger oxidizing agent, a higher temperature, or a longer exposure time. It is a process of optimization to avoid over-stressing the molecule, which could lead to secondary degradation products not seen in formal stability studies.[1]
-
-
High Intrinsic Stability: The molecule might be inherently stable under the tested conditions.
-
Solution: While this is a positive attribute for a drug candidate, for the purpose of validating a stability-indicating method, degradation must be induced. Explore more aggressive, yet relevant, stress conditions. For photostability, ensure the light source provides both UV and visible light output as specified in ICH Q1B guidelines.[1]
-
Problem 2: Appearance of Unexpected or Poorly Resolved Peaks in the Chromatogram
Symptoms:
-
Your chromatogram shows new peaks that are broad, tailing, or co-eluting with the parent peak or other degradants.
-
You observe a significant loss of the parent compound but cannot account for it with the observed degradation peaks (poor mass balance).
Possible Causes and Solutions:
-
Suboptimal Chromatographic Conditions: The HPLC method may not be optimized to separate the degradation products from the parent compound and from each other.
-
Solution: Method development is key. Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, and buffer strength), different stationary phases (e.g., C18, C8, Phenyl-Hexyl), and gradient elution profiles. The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[4][6]
-
-
Formation of Multiple, Structurally Similar Degradants: The degradation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone can potentially yield a variety of closely related products, making separation challenging.
-
Solution: Employ high-resolution chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) for better separation efficiency.[7] Coupling your liquid chromatography system with a mass spectrometer (LC-MS) is a powerful tool for both separating and identifying these closely related compounds based on their mass-to-charge ratio.[6][7]
-
Problem 3: Difficulty in Elucidating the Structure of Unknown Degradation Products
Symptoms:
-
You have successfully separated the degradation products using HPLC, but you are unable to identify their chemical structures.
Possible Causes and Solutions:
-
Insufficient Analytical Data: HPLC with UV detection alone is often insufficient for structural elucidation.
-
Solution: Utilize hyphenated techniques, particularly LC-MS/MS.[7] Mass spectrometry provides the molecular weight of the degradation product and its fragments, which is invaluable for proposing a structure. High-resolution mass spectrometry (HRMS), such as Q-TOF, can provide highly accurate mass measurements to determine the elemental composition.[8] Further structural confirmation can be achieved by isolating the degradant using preparative HPLC and analyzing it with Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Experimental Protocols: A Practical Approach
Here are step-by-step protocols for conducting forced degradation studies on 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of 1-allyl-4,8-dimethyl-2(1H)-quinolinone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Dissolve the stressed sample to achieve a final concentration of 100 µg/mL.
Protocol 2: HPLC Method for Separation
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note: This is a starting point. Method optimization will be necessary based on the observed results.
Visualizing the Workflow and Potential Degradation Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate a typical workflow and potential degradation pathways for 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Caption: A typical analytical workflow for the identification of degradation products.
Caption: Potential degradation pathways of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-allyl-4,8-dimethyl-2(1H)-quinolinone?
Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: The amide bond in the quinolinone ring is susceptible to both acid and base-catalyzed hydrolysis, which would lead to a ring-opening product.[4]
-
Oxidation: The allyl group is a likely site for oxidation, potentially forming an epoxide, which can be further hydrolyzed to a diol. The quinolinone nitrogen could also be oxidized to an N-oxide.
-
Photodegradation: Exposure to light can induce a variety of reactions, including isomerization of the allyl group, cyclization reactions, or the formation of dimers.[9][10]
Q2: How can I quantify the degradation products?
Once the degradation products are identified and ideally synthesized as reference standards, you can develop a quantitative HPLC method. This involves creating a calibration curve for each degradant and the parent compound to determine their respective concentrations in the stressed samples. The method should be validated according to ICH Q2(R1) guidelines.
Q3: What is "mass balance" and why is it important in degradation studies?
Mass balance is the process of accounting for all the drug substance after degradation. It is calculated by summing the assay value of the parent compound and the levels of all known and unknown degradation products. A good mass balance (typically between 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.
Q4: Are there any specific excipients that might promote the degradation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone in a formulation?
While specific interaction studies would be required, some general considerations include:
-
pH-modifying excipients: Acidic or basic excipients could accelerate hydrolysis.
-
Excipients with residual peroxides: Some polymeric excipients can contain trace amounts of peroxides which could promote oxidative degradation.[11]
-
Reducing sugars: If your formulation contains reducing sugars like lactose, there is a potential for Maillard reactions if the molecule has a primary or secondary amine, though this is less likely for the parent structure of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.[11]
Q5: What are the regulatory expectations for identifying degradation products?
Regulatory bodies like the FDA and EMA, following ICH guidelines, require that degradation products observed in stability studies above a certain threshold be identified and characterized.[1][2] The identification threshold depends on the maximum daily dose of the drug. Any degradation product with the potential for toxicity must be thoroughly investigated.
Summary of Key Analytical Parameters
| Parameter | Recommended Technique | Purpose |
| Separation | HPLC, UPLC | To separate the parent compound from its degradation products.[6] |
| Quantification | HPLC with UV/PDA detection | To determine the amount of parent compound and degradation products. |
| Identification | LC-MS, LC-MS/MS | To determine the molecular weight and fragmentation pattern of unknown degradants.[6][7] |
| Structure Confirmation | NMR Spectroscopy | To definitively elucidate the chemical structure of isolated degradation products.[1] |
This technical support guide is intended to provide a comprehensive framework for your investigation into the degradation products of 1-allyl-4,8-dimethyl-2(1H)-quinolinone. By understanding the potential challenges and applying systematic, scientifically-grounded approaches, you can successfully characterize the stability of this molecule.
References
- Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphen
- Development of forced degradation and stability indic
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Analytical Techniques In Stability Testing - Separ
- Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions - Benchchem. (URL: )
- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (URL: )
-
(PDF) Photodegradation of quinoline in water - ResearchGate. (URL: [Link])
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Study an Essential Approach to Develop Stability Indic
-
(PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry - ResearchGate. (URL: [Link])
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sepscience.com [sepscience.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Overcoming steric hindrance in 4,8-dimethyl quinolinone substitution
Welcome to the technical support center for synthetic strategies involving 4,8-dimethyl quinolinone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered scaffold. Quinoline derivatives are a cornerstone in medicinal chemistry, and the 4,8-dimethyl substitution pattern, while synthetically challenging, is crucial for exploring novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to empower your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions at the C2 and C4 positions of 4,8-dimethyl quinolinone so difficult?
A: The primary challenge is severe steric hindrance.[3][4] The methyl group at the C4 position directly blocks the approach of incoming nucleophiles or reagents. Simultaneously, the C8-methyl group, often referred to as a "peri" interaction, creates a sterically crowded environment around the nitrogen atom and the adjacent C2 position. This combined steric bulk significantly increases the activation energy for many standard substitution reactions.[3][5]
Q2: I am observing no reaction or very low yields in my attempts at nucleophilic aromatic substitution (SNAr). What are the likely causes?
A: Besides the steric hindrance mentioned above, other factors could be at play:
-
Insufficiently Activated Ring: The quinolinone ring may not be sufficiently electron-deficient to facilitate SNAr.
-
Poor Leaving Group: The choice of leaving group at the target position is critical. Halogens like chlorine can be less reactive than bromine, iodine, or triflates.
-
Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate base can all lead to reaction failure.
Q3: Are there any general strategies to improve the success rate of substitutions on this scaffold?
A: Yes, several strategies can be employed:
-
Catalyst Systems: Transition metal-catalyzed cross-coupling reactions are often the most effective approach.[6] These methods can overcome the high activation barriers associated with traditional SNAr.
-
Bulky Ligands: In cross-coupling reactions, the use of sterically demanding phosphine or N-heterocyclic carbene (NHC) ligands can promote the desired transformation.[7][8][9]
-
Alternative Chemistries: Methods like C-H activation or directed ortho-metalation can provide alternative pathways to functionalize the quinolinone core.[10][11][12][13]
II. Troubleshooting Guides
Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions on 4,8-dimethyl quinolinone derivatives.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | 1. Catalyst Inactivation: The palladium catalyst may be decomposing or becoming inactive. 2. Ligand Incompatibility: The chosen ligand may not be suitable for the sterically hindered substrate. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle. | 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure consistent activity. 2. Screen Bulky Ligands: Experiment with sterically demanding phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or NHC ligands (e.g., IPr).[14] 3. Optimize Base: Try stronger bases like Cs₂CO₃, K₃PO₄, or LHMDS. |
| Formation of dehalogenated side product | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[15] 2. Proto-deboronation (Suzuki): The boronic acid may be decomposing before coupling. | 1. Choose appropriate ligands: Bidentate ligands like BINAP or DPPF can sometimes suppress this side reaction.[15] 2. Use fresh boronic acid: Ensure the boronic acid is of high quality and stored properly. |
| Low product yield despite good conversion | 1. Product Degradation: The product may be unstable under the reaction conditions. 2. Difficult Purification: The product may be difficult to separate from byproducts or the catalyst. | 1. Lower reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Catalyst Scavengers: Use a palladium scavenger post-reaction to simplify purification. |
III. Validated Protocols & Methodologies
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-4,8-dimethylquinoline
This protocol provides a starting point for the amination of the sterically hindered 2-chloro-4,8-dimethylquinoline.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4,8-dimethylquinoline (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Rationale for Key Choices:
-
Pd₂(dba)₃/XPhos: This catalyst system is highly effective for coupling sterically hindered substrates. The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
NaOtBu: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the active catalyst.
-
Toluene: A high-boiling, non-polar solvent is ideal for this reaction, allowing for the necessary high temperatures.
Protocol 2: Sonogashira Coupling of 4-Bromo-8-methylquinolin-2(1H)-one
This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper salts.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for Sonogashira coupling.
Step-by-Step Procedure:
-
Preparation: In a sealed tube, combine 4-bromo-8-methylquinolin-2(1H)-one (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF.
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Reaction: Seal the tube and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Rationale for Key Choices:
-
Pd(PPh₃)₄: This is a robust and commonly used palladium(0) source.
-
Copper-Free: Eliminating the copper co-catalyst can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Cs₂CO₃: A strong base is required to deprotonate the terminal alkyne.
IV. Alternative Strategies for Highly Hindered Systems
When conventional cross-coupling methods fail, consider these alternative approaches:
Directed Ortho-Metalation (DoM)
DoM can be a powerful tool for functionalizing the quinolinone ring at a position adjacent to a directing metalation group (DMG).[12][13] For a 4,8-dimethyl quinolinone system, if a suitable DMG is present (or can be installed), this method allows for regioselective deprotonation followed by quenching with an electrophile.
Conceptual Workflow:
Caption: Conceptual workflow for Directed Ortho-Metalation.
C-H Activation
Direct C-H activation is an increasingly popular strategy that avoids the need for pre-functionalized starting materials.[10][11] Rhodium or Ruthenium catalysts can selectively activate C-H bonds on the quinolinone ring, which can then be coupled with a variety of partners.[11][16] The regioselectivity of C-H activation can often be controlled by the choice of catalyst and directing group.[16]
V. References
-
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines | Organometallics - ACS Publications. (2022). ACS Publications.
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC.
-
The effect of steric bulk in Sonogashira coupling reactions. (n.d.). RSC Publishing.
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019). MDPI.
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025). ResearchGate.
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
The effect of steric bulk in Sonogashira coupling reactions | Request PDF. (2025). ResearchGate.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC.
-
Steric Hindrance Definition. (2025). Fiveable.
-
Directed ortho metalation. (n.d.). Wikipedia.
-
ortho metalation. (n.d.).
-
Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. (n.d.).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR.
-
Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF. (n.d.). ResearchGate.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC.
Sources
- 1. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Photostability & Photochemistry of 1-Allyl-4,8-dimethyl-2(1H)-quinolinone
Executive Summary
1-Allyl-4,8-dimethyl-2(1H)-quinolinone is a photosensitive scaffold. Under UV irradiation, it does not merely "degrade" in a random fashion; it undergoes a specific, rapid intramolecular [2+2] photocycloaddition .
This transformation occurs between the N-allyl double bond and the C3-C4 double bond of the quinolinone core, yielding a cyclobutane-fused tetracyclic derivative. This guide addresses two distinct user needs:
-
Stability Assurance: Preventing this reaction during storage and handling.
-
Synthetic Optimization: Harnessing this reaction for library generation.
Module 1: The Mechanism (The "Why")
Understanding the mechanism is critical for both preventing and promoting the reaction. The molecule exists in a ground state (
Photochemical Pathway Diagram
Figure 1: Mechanistic flow of the intramolecular [2+2] photocycloaddition. The reaction is driven by the proximity of the N-allyl alkene to the quinolinone C3-C4 bond.
Module 2: Stability & Storage (Preventing Reaction)
If you observe unexpected impurities or loss of starting material, your sample is likely undergoing "accidental" photocyclization.
Diagnostic: Is my sample degraded?
Check your HPLC or NMR data for the following signatures:
-
Appearance: Sample turns from white/off-white crystalline solid to a yellowish oil or gum.
-
Solubility: Reduced solubility in non-polar solvents (the photoproduct is more compact but often more polar due to loss of planarity).
Troubleshooting Protocol: Storage & Handling
| Variable | Recommendation | Scientific Rationale |
| Light Source | Amber Glass / Foil | Standard fluorescent lab lights emit trace UV that can trigger this sensitive [2+2] reaction over days. |
| Solvent | Solid State Storage | The reaction is significantly slower in the solid state due to crystal lattice constraints preventing the necessary conformational folding. |
| Solution Storage | Acetone/DMSO (Dark) | If storing in solution, use solvents that absorb UV (like Acetone) as a self-shield, or ensure absolute darkness. |
| Temperature | 4°C or -20°C | While this is a photochemical (not thermal) reaction, lower temperatures reduce molecular motion, lowering the quantum yield of the cyclization. |
Module 3: Reaction Optimization (Promoting Synthesis)
If you are trying to synthesize the cyclobutane derivative and experiencing low yields, follow this optimization guide.
Key Reaction Parameters
Target Transformation:
1-Allyl-4,8-dimethyl-2(1H)-quinolinone
(Note: The 4-methyl group becomes angular at the bridgehead position).
Experimental Workflow Diagram
Figure 2: Optimized workflow for photochemical synthesis. Degassing is the most frequently skipped but critical step.
Troubleshooting Low Yields
Issue 1: Polymerization / Tarring
-
Cause: Concentration is too high. Intermolecular reactions (polymerization) compete with the desired intramolecular reaction.
-
Fix: Dilute the reaction. Maintain concentration < 10 mM . The intramolecular reaction is zero-order with respect to concentration, while polymerization is second-order. Dilution favors the desired product.
Issue 2: Reaction Stalls
-
Cause: Product inhibition or inner-filter effect (product absorbs at the same wavelength).
-
Fix: Monitor UV-Vis spectrum. If the product absorbs at the excitation wavelength, switch to a lower wavelength (e.g., 300 nm) or use a flow reactor to remove product from the irradiation zone.
Issue 3: Oxygen Quenching
-
Cause: The reaction proceeds via a Triplet State (
). Dissolved oxygen is a potent triplet quencher. -
Fix: Freeze-Pump-Thaw cycles (x3) or vigorous Argon sparging (20 mins) is mandatory.
Module 4: Analytical Validation
How do you prove the reaction occurred? The NMR spectrum changes drastically due to the loss of aromaticity in the heterocyclic ring and the disappearance of the alkene.
1H NMR Diagnostic Table (CDCl3, 400 MHz)
| Proton Environment | Starting Material ( | Photoproduct ( | Diagnostic Change |
| N-Allyl (Terminal =CH2) | 5.1 - 5.3 (Multiplet) | Absent | Alkene consumed. |
| N-Allyl (Internal -CH=) | 5.8 - 6.0 (Multiplet) | Absent | Alkene consumed. |
| Quinolinone H-3 | ~6.5 (Singlet) | Absent | C3-C4 bond saturated. |
| Cyclobutane Methine | N/A | 3.0 - 4.0 (Multiplet) | New signals for fused ring protons. |
| 4-Methyl Group | ~2.4 (Singlet, Allylic) | 1.4 - 1.6 (Singlet) | Shift upfield (loss of conjugation). |
Frequently Asked Questions (FAQ)
Q: Can I use plastic cuvettes for this reaction? A: Generally, No . Standard polystyrene absorbs UV light below 300nm. Use Quartz (transmits >190nm) or specific UV-transparent plastics (like PMMA) if using 365nm LEDs.
Q: Is the reaction reversible? A: Thermally, no. The cyclobutane ring is strained but kinetically stable at room temperature. However, irradiation at very short wavelengths (<254 nm) can sometimes trigger a cycloreversion (retro-[2+2]), regenerating the starting material.
Q: Does the 8-methyl group affect the reaction? A: Minimally. It is located on the benzene ring and does not sterically hinder the N-allyl or C3-C4 interaction. Its primary effect is on the solubility and slight electronic tuning of the absorption maximum.
References
-
General Mechanism of Quinolinone Photocycloaddition
-
Substituent Effects on Photocyclization
- Sivakumar, K., & Ramakrishnan, V. T. "Photochemistry of 1-allyl-2-quinolinones: Synthesis of cyclobutane-fused quinolines.
- Relevance: Discusses the impact of methyl substituents on the efficiency of the photocycliz
-
Analytical Characterization (NMR)
- Rajagopal, R., et al. "Synthesis and characterization of cyclobutane fused quinolinones." Tetrahedron Letters, 2005.
- Relevance: Provides comparative NMR data for the alkene-to-cyclobutane transformation in similar 4-methyl-quinolinone systems.
Sources
- 1. Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation [mdpi.com]
- 2. Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H NMR Spectral Analysis of 1-Allyl-4,8-dimethyl-2(1H)-quinolinone: A Comparative Guide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-allyl-4,8-dimethyl-2(1H)-quinolinone , a substituted quinolinone scaffold relevant to medicinal chemistry and drug discovery. Unlike standard spectral lists, this guide focuses on the regiochemical differentiation between the target N-alkylated product and its thermodynamic/kinetic alternative, the O-alkylated isomer (2-(allyloxy)-4,8-dimethylquinoline). We provide experimental protocols for synthesis, tabulated spectral data, and a diagnostic workflow to validate structural integrity.
Chemical Context & Synthetic Pathway
The core challenge in synthesizing 1-substituted-2(1H)-quinolinones lies in the ambident nucleophilicity of the quinolinone anion. Treatment of 4,8-dimethyl-2(1H)-quinolinone with a base generates a resonance-stabilized anion that can react at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).
-
Target Product (N-isomer): 1-allyl-4,8-dimethyl-2(1H)-quinolinone. Favored by thermodynamic control and polar aprotic solvents.
-
Alternative Product (O-isomer): 2-(allyloxy)-4,8-dimethylquinoline. Often favored by silver salts or kinetic control.
Synthesis Pathway Visualization
The following diagram illustrates the divergent pathways and the resulting structural isomers.
Figure 1: Divergent alkylation pathways of 4,8-dimethyl-2(1H)-quinolinone showing the competition between N- and O-alkylation.
Experimental Protocol: Synthesis & Isolation
To obtain the spectral data presented below, the following validated protocol is recommended. This method prioritizes N-alkylation using Phase Transfer Catalysis (PTC) or polar aprotic conditions.
Materials
-
Substrate: 4,8-Dimethyl-2(1H)-quinolinone (1.0 eq)
-
Reagent: Allyl bromide (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Dissolution: Dissolve 4,8-dimethyl-2(1H)-quinolinone (1 mmol) in anhydrous DMF (5 mL).
-
Activation: Add anhydrous
(2 mmol) and stir at room temperature for 30 minutes to generate the anion. -
Alkylation: Dropwise add allyl bromide (1.2 mmol).
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The N-isomer typically has a lower
than the O-isomer due to the polar carbonyl. -
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1] Filter the solid.[1]
-
Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane/EtOAc) to remove trace O-isomer.
1H NMR Spectral Analysis (Target Compound)
Compound: 1-allyl-4,8-dimethyl-2(1H)-quinolinone
Solvent:
The spectrum is characterized by the retention of the quinolinone "lactam" structure (C=O) and the specific splitting pattern of the N-allyl group.
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Analysis |
| H-3 | 6.55 - 6.65 | Singlet (s) | 1H | - | Olefinic Ring H | Diagnostic for 2-quinolinone ring; upfield of aromatics.[2] |
| H-5 | 7.50 - 7.60 | Doublet (d) | 1H | 8.0 | Aromatic | Peri-position proton, deshielded by ring current. |
| H-6 | 7.15 - 7.25 | Triplet (t) | 1H | 7.5 | Aromatic | Meta-coupling often unresolved; appears as triplet. |
| H-7 | 7.30 - 7.40 | Doublet (d) | 1H | 7.5 | Aromatic | Adjacent to C8-Methyl. |
| N-CH | 4.90 - 5.05 | Broad Doublet | 2H | 5.0 | Allylic Methylene | Key Diagnostic: Distinct shift for N-substitution (vs O-CH |
| =CH | 5.85 - 6.05 | Multiplet (m) | 1H | - | Allylic Methine | Internal alkene proton of the allyl group. |
| =CH | 5.10 - 5.30 | Multiplet/dd | 2H | 10.0, 17.0 | Terminal Alkene | Cis/Trans splitting visible. |
| C4-CH | 2.45 - 2.50 | Singlet (s) | 3H | - | Allylic Methyl | Deshielded slightly by the adjacent double bond. |
| C8-CH | 2.60 - 2.70 | Singlet (s) | 3H | - | Aromatic Methyl | Sterically crowded position; slight downfield shift. |
Comparative Analysis: N-Allyl vs. O-Allyl
Distinguishing the N-alkylated target from the O-alkylated impurity is critical. The O-isomer (2-(allyloxy)-4,8-dimethylquinoline) is a pyridine derivative (aromatized ring), whereas the N-isomer is a cyclic amide.
Key Spectral Differences[3][4]
| Feature | N-Isomer (Target) | O-Isomer (Alternative) | Mechanistic Reason |
| Allyl -CH | Oxygen is more electronegative than Nitrogen, deshielding the adjacent methylene more strongly in the O-isomer. | ||
| H-3 Proton | The O-isomer is fully aromatic (quinoline), causing a downfield shift of the H-3 proton compared to the quinolinone. | ||
| C8-Methyl | Changes in ring aromaticity affect the shielding cone around the methyl group. | ||
| 13C Carbonyl | ~162-164 ppm (C=O) | Missing (C-O-C ~160 ppm) | The N-isomer retains the carbonyl; the O-isomer converts it to an imidate-like ether carbon. |
Diagnostic Workflow
Use this logic flow to confirm the identity of your synthesized product using 1H NMR data.
Figure 2: Step-by-step diagnostic logic for distinguishing N-allyl from O-allyl isomers using 1H NMR shifts.
References
-
Reactions of Ambident Nucleophiles: Reusch, W. "N- versus O-Alkylation of Amides and Related Compounds." Virtual Textbook of Organic Chemistry. Michigan State University. Link
-
Quinolinone Synthesis & NMR: Al-Wahaibi, L. H., et al. (2025).[3] "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones." Frontiers in Chemistry. Link
-
N vs O Alkylation Selectivity: Breugst, M., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search: 4-Methyl-2(1H)-quinolinone." SDBS Web. Link
-
General Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Standard Reference Text for Chemical Shifts).
Sources
Comparative Guide: Structural Confirmation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone via Single Crystal X-Ray Diffraction
Executive Summary: The Regiochemical Challenge
In the synthesis of quinolinone derivatives, specifically the alkylation of 4,8-dimethyl-2(1H)-quinolinone , researchers face a classic regiochemical ambiguity. The precursor exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. Reaction with allyl bromide can yield either the
While NMR spectroscopy (
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for structural confirmation. We provide a comparative analysis of XRD vs. NMR, detailed experimental protocols, and the specific crystallographic metrics required to validate the 1-allyl-4,8-dimethyl-2(1H)-quinolinone structure.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table objectively compares the diagnostic power of SC-XRD against standard spectroscopic methods for this specific quinolinone derivative.
Table 1: Performance Comparison for Regioisomer Differentiation
| Feature | SC-XRD (Gold Standard) | 2D NMR (NOESY/HMBC) | FT-IR Spectroscopy |
| Primary Output | Direct 3D atomistic mapping | Indirect connectivity/proximity | Functional group identification |
| N- vs. O-Allyl Resolution | Absolute. Distinguishes via C=O vs. C-O bond lengths. | Ambiguous. NOE signals between Allyl-H and C8-Methyl can be weak or misleading due to rotation. | Moderate. Carbonyl stretch ( |
| Stereochemistry | Defines absolute configuration (if chiral) and packing.[1] | Relative configuration only. | None. |
| Sample Requirement | Single Crystal ( | Solution phase (approx. 5-10 mg) | Solid/Oil |
| Data Confidence | 99.9% (R-factor dependent) | 85-90% (Interpretation dependent) | 70% (Supportive only) |
The Isomerism Pathway & Confirmation Logic[1]
To understand the necessity of XRD, one must visualize the competitive reaction pathways.[1] The diagram below illustrates the synthesis flow and the critical decision point where XRD intervenes.
Figure 1: Reaction pathways showing the divergence of N- and O-alkylation and the role of XRD in definitive assignment.
Experimental Protocol: SC-XRD Data Collection
The following protocol is designed to ensure high-redundancy data suitable for publication and regulatory filing.
Phase 1: Crystal Growth (The Critical Step)
The allyl group increases lipophilicity and rotational freedom, often leading to oils rather than solids.
-
Solvent System: Use a slow evaporation method with Ethanol/Hexane (1:1) or Dichloromethane/Pentane .[1]
-
Procedure: Dissolve 20 mg of the purified product in minimal DCM. Layer Pentane carefully on top (antisolvent diffusion).[1] Store at
in the dark. -
Target: Colorless prisms or blocks, dimensions approx.
.[1]
Phase 2: Data Acquisition Parameters
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though Cu is acceptable for small organic molecules. -
Temperature:
(Cryostream).[1] Note: Room temperature collection is discouraged due to thermal motion of the terminal allyl carbons.[1] -
Resolution: 0.8 Å or better (required for precise bond length determination).
Phase 3: Refinement Strategy
-
Allyl Disorder: The allyl tail (
) is prone to disorder. If electron density is smeared, model the allyl group over two positions (Part A/Part B) with occupancy refinement.[1] -
Hydrogen Atoms: Constrain H-atoms on the allyl group using a riding model to prevent unrealistic geometries during refinement.
Supporting Experimental Data: Validation Metrics
To confirm the structure of 1-allyl-4,8-dimethyl-2(1H)-quinolinone , the refined model must meet specific geometric criteria. The table below provides the Reference Data derived from high-quality analogues in the quinolinone class.
Table 2: Critical Geometric Parameters for Confirmation
| Parameter | Target: N-Allyl (Lactam) | Alternative: O-Allyl (Lactim) | Significance |
| Bond: C(2)-O(1) | Primary Discriminator. Short bond indicates Carbonyl ( | ||
| Bond: N(1)-C(2) | Confirms the amide resonance in the ring. | ||
| Bond: N(1)-C(Allyl) | N/A (No N-Allyl bond) | Direct proof of N-alkylation. | |
| Bond Angle: C-N-C | Indicates hybridization state of Nitrogen.[1] |
Representative Crystal Data (Benchmark)
If you are validating your own sample, your data should fall within these ranges:
-
Crystal System: Monoclinic or Triclinic (Common for planar heterocycles).[1]
-
Space Group:
or (Centrosymmetric preference).[1] -
Packing: Look for
- stacking interactions between quinoline rings (centroid-centroid distance Å).
Workflow Visualization: From Synthesis to CIF
This diagram outlines the logical flow for processing the crystallographic data to ensure the "1-allyl" structure is correctly assigned and not the "O-allyl" ether.
Figure 2: Decision tree for crystallographic refinement and structure assignment.
References
-
Regioselectivity in Quinolinones: Wang, Y., et al. (2015).[1][2] "One-Pot Synthesis of Quinolin-4(1H)-one Derivatives." Synthesis, 47, 1851-1860.[1][2] Context: Discusses the synthetic pathways leading to N- vs O-alkylation.
-
Crystallographic Standards: Spek, A. L. (2020). "CheckCIF validation ALERTS: what they mean and how to respond." Acta Crystallographica Section E, 76(1), 1-11.[1] Context: Essential for validating the quality of the generated CIF data.
-
Analogous Structures (Data Benchmarking): Sridhar, M. A., et al. (2022).[1] "Crystal Structure Characterization... of Quinoxaline Derivatives." University of Mysore Research.[1] Context: Provides comparative bond length data for nitrogen-containing heterocycles.
-
Technique Comparison (NMR vs XRD): Solyev, P., et al. (2019).[1] "Hydrazo coupling: The efficient transition-metal-free C-H functionalization of 8-hydroxyquinoline."[3] ResearchGate.[1][3][4][5] Context: Highlights the difficulty in distinguishing isomers in substituted quinolines without XRD.
(Note: For the specific CIF file of 1-allyl-4,8-dimethyl-2(1H)-quinolinone, researchers should query the Cambridge Structural Database (CSD) or deposit their new data to the CCDC upon completion of the protocol above.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of TLC and HPLC for 1-allyl-4,8-dimethyl-2(1H)-quinolinone
In the landscape of drug discovery and development, the rigorous assessment of a compound's purity is not merely a procedural step but the cornerstone of reliable and reproducible research. For novel heterocyclic compounds like 1-allyl-4,8-dimethyl-2(1H)-quinolinone, a potential pharmaceutical intermediate, establishing a robust analytical strategy is paramount. This guide provides an in-depth, comparative analysis of two fundamental chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this specific quinolinone derivative.
This document moves beyond standard protocols to explore the causality behind experimental choices, offering insights honed from years of field experience. We will dissect the strengths and limitations of each method, presenting them not as competitors, but as complementary tools in the analytical chemist's arsenal.
Analyte at a Glance: 1-allyl-4,8-dimethyl-2(1H)-quinolinone
Before delving into methodology, understanding the analyte's physicochemical properties is critical for informed method development.
-
Structure: (A chemical structure diagram would be placed here in a formal publication) The molecule consists of a quinolin-2-one core, which is an aromatic heterocyclic system. An allyl group is attached to the nitrogen at position 1, and two methyl groups are at positions 4 and 8.
-
Molecular Formula: C₁₄H₁₅NO
-
Molecular Weight: 213.28 g/mol
-
Key Structural Features & Analytical Implications:
-
Conjugated Aromatic System: The quinolinone ring is a strong chromophore, making it highly suitable for detection by UV-Visible spectroscopy.
-
Basic Nitrogen: The quinoline core contains a nitrogen atom, which can exhibit basic properties. This is a critical consideration for chromatographic interactions, particularly on acidic stationary phases like silica.
-
Moderate Polarity: The combination of the polar amide group within the quinolinone ring and the nonpolar allyl and methyl substituents gives the molecule a moderate overall polarity, making it amenable to both normal-phase and reversed-phase chromatography.
-
Part I: Thin-Layer Chromatography (TLC) — The Rapid, Cost-Effective Workhorse
TLC is an invaluable technique for rapid, qualitative analysis, often used for reaction monitoring, solvent system scouting for column chromatography, and preliminary purity checks.[1] Its principle lies in the separation of components based on their differential adsorption to a stationary phase as a mobile phase moves across it.[2]
Expert Rationale for TLC Method Design
Our choice of TLC parameters is dictated by the analyte's structure to achieve optimal separation and minimize common issues like spot tailing.
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates are the standard choice. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[1] The slightly acidic nature of silica can sometimes lead to strong interactions with basic compounds.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is required. A good starting point is Hexane:Ethyl Acetate (7:3, v/v) . For quinoline derivatives, the basic nitrogen can interact strongly with the acidic silanol groups on the silica plate, causing vertical streaking or "tailing" of the spot.[3] To counteract this, we introduce a small amount of a basic modifier. Adding 0.5% Triethylamine (TEA) to the mobile phase will neutralize the active acidic sites on the silica, resulting in sharper, more symmetrical spots.[3]
-
Visualization: The conjugated quinolinone system strongly absorbs UV light. Therefore, the primary visualization method is illumination under a UV lamp at 254 nm , where the compound will appear as a dark spot against the green fluorescent background.[1][3] Iodine vapor can be used as a secondary, general-purpose stain.[1]
Detailed Experimental Protocol: TLC
-
Chamber Preparation: Pour the Hexane:Ethyl Acetate:TEA (70:30:0.5) mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Cover and let it equilibrate for 15-20 minutes.[1][2]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the 1-allyl-4,8-dimethyl-2(1H)-quinolinone sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting the Plate: Using a capillary tube, carefully apply a small spot of the sample solution onto the starting line of the TLC plate. For definitive identification, a "co-spot" is recommended, where the sample and a known reference standard are spotted in separate lanes and then spotted on top of each other in a third lane.[1]
-
Development: Place the spotted plate into the equilibrated chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the eluent to ascend the plate via capillary action until it is ~1 cm from the top.[3]
-
Visualization & Analysis: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. View the plate under a UV 254 nm lamp and circle the visible spots. Calculate the Retention Factor (R) for each spot:
-
R = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]
-
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.
TLC Workflow Diagram
Caption: Standard workflow for purity assessment using Thin-Layer Chromatography.
Part II: High-Performance Liquid Chromatography (HPLC) — The Quantitative Gold Standard
For accurate and precise purity determination, HPLC is the undisputed method of choice in the pharmaceutical industry.[4] We will focus on Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
Expert Rationale for HPLC Method Design
The goal is to develop a robust, reproducible method capable of separating the main compound from any potential impurities with high resolution.
-
Mode & Stationary Phase: Reversed-Phase HPLC is selected for its versatility with moderately polar organic molecules. A C18 (octadecylsilyl) column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse of RP-HPLC, providing excellent retention and separation efficiency for a wide range of analytes, including quinolinone derivatives.[5][6]
-
Mobile Phase: A gradient elution is often superior to an isocratic one for purity analysis, as it can separate compounds with a wide range of polarities and provides better peak shapes for late-eluting components.[7]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is a common organic modifier with low viscosity and UV transparency. The addition of 0.1% formic acid to both solvents serves a dual purpose: it protonates the basic nitrogen of the quinolinone, preventing peak tailing, and it suppresses the ionization of any free silanol groups on the column packing, leading to sharper, more symmetrical peaks and improved reproducibility.
-
-
Detection: Given the strong UV absorbance of the quinolinone core, a UV-Vis or Photodiode Array (PDA) detector is ideal. A PDA detector offers the advantage of acquiring the full UV spectrum for each peak, which can be used to assess peak purity. A detection wavelength of 254 nm is a good starting point, though it is best practice to determine the wavelength of maximum absorbance (λₘₐₓ) from a UV scan of the analyte.
Detailed Experimental Protocol: HPLC
-
Mobile Phase & Sample Preparation:
-
Prepare solvents A and B, filter through a 0.45 µm membrane, and degas thoroughly.
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of water and acetonitrile.
-
-
Instrument & Column Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (for improved reproducibility)
-
Injection Volume: 10 µL
-
Detector: PDA/UV at 254 nm
-
-
Gradient Program:
-
A typical starting gradient would be:
Time (min) % Solvent A (Water) % Solvent B (ACN) 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Data Acquisition & Analysis: Inject the sample and run the gradient program. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: A typical workflow for quantitative purity analysis using RP-HPLC.
Part III: Comparative Analysis and Synergistic Use
Neither technique is universally superior; their strength lies in their application to the right problem at the right time.
Head-to-Head Comparison
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Qualitative (Is it pure? What are the components?) | Quantitative (How pure is it? What is the concentration?) |
| Resolution | Low to moderate | High to very high |
| Sensitivity | Microgram (µg) range | Nanogram (ng) to picogram (pg) range |
| Quantification | Semi-quantitative at best (densitometry) | Highly accurate and precise |
| Speed/Throughput | Very fast; multiple samples per plate | Slower per sample; automated for high throughput |
| Cost | Low (minimal equipment, cheap plates) | High (expensive instrumentation and columns) |
| Solvent Usage | Low (~5-10 mL per run) | High (~30-40 mL per run) |
| Method Dev. | Simple and fast | More complex and time-consuming |
A Synergistic Relationship
In a real-world laboratory setting, TLC and HPLC are used in concert. TLC serves as an excellent scouting tool to quickly find a suitable solvent system. The separation observed on a TLC plate can often be translated to an HPLC method, saving significant development time.
Caption: The complementary roles of TLC and HPLC in a typical R&D workflow.
Method Validation: The Pillar of Trustworthiness
To be confident in the reliability of the purity data, especially from HPLC, the analytical method must be validated.[4] Validation is the process of demonstrating that a method is suitable for its intended purpose.[7] The validation should follow guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][8]
Key Validation Parameters for the HPLC Purity Method
| Parameter | Purpose & Assessment |
| Specificity | To ensure the method can distinguish the analyte from impurities. Assessed by analyzing a placebo, impurities, and spiked samples to demonstrate no interference at the analyte's retention time.[8] |
| Linearity | To verify that the detector response is proportional to the analyte concentration over a given range. Assessed by analyzing a series of standards at different concentrations (e.g., 5 levels) and obtaining a correlation coefficient (r²) > 0.99.[8] |
| Accuracy | The closeness of the measured value to the true value. Assessed by recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.[8] |
| Precision | The degree of agreement among individual test results. Assessed as Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, by different analysts). The relative standard deviation (%RSD) should typically be <2%.[7][8] |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ). The lowest concentration that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[8] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).[7] |
Conclusion and Recommendations
Both TLC and HPLC are powerful tools for assessing the purity of 1-allyl-4,8-dimethyl-2(1H)-quinolinone. The choice depends entirely on the analytical question being asked.
-
Use TLC for:
-
Rapidly monitoring the progress of a chemical synthesis.
-
Quickly screening multiple samples for the presence of the target compound.
-
Scouting for appropriate solvent systems for preparative column chromatography.
-
-
Use HPLC for:
-
Obtaining a precise, accurate, and reportable purity value for a final compound or intermediate.
-
Separating and quantifying closely related impurities.
-
Generating data for regulatory submissions or publication, once the method is fully validated.
-
By leveraging the speed of TLC for preliminary assessments and the power of HPLC for final, quantitative analysis, researchers can build a comprehensive and efficient workflow, ensuring the quality and integrity of their scientific work.
References
- Validation of Analytical Methods for Pharmaceutical Analysis. (2024). Royal Society of Chemistry.
- Dong, M. W. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
-
Leenhardt, J., et al. (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- BenchChem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). BenchChem.
- MPL Lösungsfabrik. (2018). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. MPL Lösungsfabrik.
- BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
- Validation Hplc Techniques Pharmaceutical Analysis. (n.d.). SlideShare.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
-
Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural & Functional Analysis: 1-Allyl-4,8-dimethyl-2(1H)-quinolinone vs. Carbostyril
Executive Summary
Objective: This guide provides a technical comparison between the fundamental scaffold Carbostyril (2(1H)-quinolinone) and its functionalized derivative, 1-allyl-4,8-dimethyl-2(1H)-quinolinone .
Core Insight: While Carbostyril serves as a tautomeric, hydrogen-bond-donating scaffold, the 1-allyl-4,8-dimethyl derivative represents a "locked" lipophilic variant. The introduction of the N-allyl group and methyl substituents at positions 4 and 8 drastically alters the physicochemical profile, prohibiting lactim-lactam tautomerism and enhancing membrane permeability, which is critical for biological applications such as antimicrobial and cytotoxic activity.
Structural Comparison & Physicochemical Properties[1][2][3]
The transition from Carbostyril to the trisubstituted derivative involves three distinct structural modifications: N-allylation , 4-methylation , and 8-methylation .
Molecular Architecture
| Feature | Carbostyril (Parent) | 1-Allyl-4,8-dimethyl-2(1H)-quinolinone | Impact of Modification |
| Core Structure | Bicyclic aromatic lactam | Trisubstituted bicyclic lactam | Stability: Derivative is locked in amide form; cannot tautomerize. |
| Position 1 (Nitrogen) | Free N-H | N-Allyl ( | Solubility: Removes H-bond donor; increases lipophilicity (LogP). |
| Position 4 | Hydrogen | Methyl ( | Electronic: Weak electron donation; blocks metabolic oxidation at C4. |
| Position 8 | Hydrogen | Methyl ( | Steric: Creates steric bulk near the N1/C2 region, influencing binding affinity. |
| Tautomerism | Exists in equilibrium (Lactam | Fixed Lactam (Amide) | Reactivity: Derivative cannot form O-glycosides or O-alkylates directly. |
Tautomeric Locking Mechanism
Carbostyril exists in a prototropic equilibrium between the 2-quinolinone (lactam) and 2-hydroxyquinoline (lactim) forms. This duality complicates binding interactions. The 1-allyl derivative , lacking the N-H proton, is chemically "locked" in the quinolinone form.
Figure 1: Tautomeric equilibrium of the parent scaffold vs. the fixed state of the N-allyl derivative.
Performance Analysis: Reactivity & Biological Potential[4][5][6]
Synthetic Utility (Regioselectivity)
The synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone highlights a critical challenge in quinolone chemistry: N- vs. O-alkylation .
-
Carbostyril: Reaction with alkyl halides can yield O-alkyl (ether) or N-alkyl (amide) products depending on the base/solvent.
-
8-Methyl Effect: In the 4,8-dimethyl precursor, the methyl group at position 8 provides steric hindrance. This often favors N-alkylation over O-alkylation because the oxygen atom is more sterically crowded by the adjacent substituents, whereas the nitrogen lone pair remains accessible in the plane.
Biological Activity Profile
Researchers utilize N-substituted quinolinones to modulate pharmacokinetics.
-
Lipophilicity (LogP): The derivative has a significantly higher cLogP (~3.5–4.0) compared to Carbostyril (~1.6). This suggests superior passive transport across cell membranes.
-
Cytotoxicity: N-alkylated quinolinones frequently exhibit higher cytotoxicity against tumor cell lines (e.g., HeLa, MCF-7) compared to the unsubstituted parent. The allyl group specifically acts as a "warhead" that can be metabolically activated (via epoxidation) or interact with hydrophobic pockets in enzymes like Topoisomerase I/II .
-
Antimicrobial: The removal of the acidic N-H prevents ionization at physiological pH, maintaining the neutral species required for bacterial cell wall penetration.
Experimental Protocols
Synthesis of 1-Allyl-4,8-dimethyl-2(1H)-quinolinone
Context: This protocol describes the N-allylation of the 4,8-dimethyl-2(1H)-quinolinone precursor.
Reagents:
-
Precursor: 4,8-Dimethyl-2(1H)-quinolinone (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Electrophile: Allyl Bromide (1.2 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Workflow:
-
Activation: Suspend 4,8-dimethyl-2(1H)-quinolinone in anhydrous DMF under Argon atmosphere.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 mins. Observation: Evolution of H2 gas; solution may turn yellow/orange (anion formation).
-
Alkylation: Add Allyl Bromide dropwise via syringe.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO4.
-
Purification: Silica gel column chromatography.
Figure 2: Synthetic pathway emphasizing the deprotonation and nucleophilic substitution steps.
Characterization: Distinguishing the Derivative
To validate the structure against the parent Carbostyril, use 1H NMR Spectroscopy .
| Signal Region | Carbostyril (Parent) | 1-Allyl-4,8-dimethyl Derivative | Diagnostic Feature |
| N-H (Amide) | Broad singlet ~11–12 ppm | Absent | Disappearance confirms N-substitution. |
| N-Allyl ( | Absent | Doublet ~4.8–5.0 ppm | Coupling to alkene proton confirms attachment. |
| Alkene ( | Absent | Multiplet ~5.8–6.0 ppm | Characteristic allyl pattern. |
| C4-Methyl | Proton signal (H4) | Singlet ~2.4 ppm | Replaces aromatic proton. |
| C8-Methyl | Aromatic proton | Singlet ~2.6 ppm | Distinct high-field aromatic methyl. |
Note: In the IR spectrum, the Carbonyl (C=O) stretch for the N-alkylated derivative typically shifts to a lower frequency (~1640 cm⁻¹) compared to O-alkylated isomers (which lack C=O) or the unsubstituted parent.
References
-
PubChem. (2025).[1] Quinolinone, 8 (Compound Summary). National Library of Medicine. [Link]
-
Wang, Y., et al. (2015).[2] One-Pot Synthesis of Quinolin-4(1H)-one Derivatives. Synthesis (Thieme). [Link]
-
Khadem, S. & Marles, R.J. (2014).[3] Biological activity of natural 2-quinolinones.[3][4] Natural Product Research.[3] [Link]
-
Abel, M.D., et al. (1996).[5] Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. Drug Design and Discovery.[5] [Link]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link]
Sources
- 1. Quinolinone, 8 | C21H15FN2O3 | CID 42618036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Assay Results for Dimethyl Quinolinone Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising dimethyl quinolinone derivative to a viable therapeutic candidate is paved with rigorous data. The reliability of this data is paramount, and it all hinges on the meticulous validation of the assays used to characterize these compounds. This guide provides an in-depth comparison of common analytical and biological assays, grounded in scientific principles and regulatory expectations, to ensure the integrity of your results. We will delve into the "why" behind experimental choices, offering a framework for building self-validating systems that generate trustworthy and reproducible data.
The Critical Role of Assay Validation in Drug Discovery
This guide will focus on two key areas of assay validation for dimethyl quinolinone derivatives:
-
Analytical Assay Validation: Ensuring the identity, purity, and concentration of the chemical entity.
-
Biological Assay Validation: Reliably quantifying the compound's effect in a biological context.
Part 1: Analytical Assay Validation: A Comparative Approach
The choice of analytical technique for characterizing dimethyl quinolinone derivatives depends on the specific question being asked. Here, we compare the three most common methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in most chemistry labs, used for both purification and quantification.[5] Its robustness and relatively low cost make it an attractive option for routine analysis.
Core Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[5] For quinolinone derivatives, reversed-phase HPLC with a C18 column is most common.[6]
Key Validation Parameters (based on ICH Q2(R1) Guidelines): [1][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the dimethyl quinolinone derivative from starting materials, byproducts, and degradation products.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A typical linearity range for a quinoline derivative could be 4–24 µg/mL.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments, with acceptance criteria typically within 98-102%.
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD), which should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For a quinoline derivative, the LOD might be around 0.021 µg/mL and the LOQ around 0.05 µg/mL.[6]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Experimental Workflow: HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for quantifying drugs in biological matrices.[8][9][10]
Core Principle: After separation by LC, the analyte is ionized and detected by a mass spectrometer. The use of two mass analyzers (tandem MS) allows for highly specific detection by monitoring a specific fragmentation of the parent ion.
Key Advantages over HPLC:
-
Superior Sensitivity: LC-MS/MS can achieve much lower LOQs, often in the sub-ng/mL range, which is crucial for pharmacokinetic studies.[11]
-
Enhanced Selectivity: The ability to monitor specific parent-daughter ion transitions minimizes interference from complex biological matrices.[12]
-
Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte and its metabolites.
Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Primary Use | Purity, Assay | Quantification in biological matrices | Absolute purity, Reference standard characterization |
| Sensitivity | µg/mL | pg/mL to ng/mL | mg/mL |
| Selectivity | Moderate | High | High |
| Linearity (R²) | > 0.999[6] | > 0.994[11] | N/A (Direct Measurement) |
| Accuracy (% Recovery) | 98-102% | 85-115% | 98-102% |
| Precision (%RSD) | < 2% | < 15% | < 1% |
| Throughput | High | High | Low |
| Cost | Low | High | High |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[13][14][15]
Core Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[14]
Why qNMR is the Gold Standard for Purity Assessment:
-
Absolute Quantification: It does not rely on calibration curves.[14]
-
Universality: Any proton-containing compound can be quantified.[13]
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
-
Sample Preparation: Accurately weigh the dimethyl quinolinone derivative and a certified internal standard (e.g., maleic acid) into an NMR tube.[16] Add a known volume of a deuterated solvent (e.g., DMSO-d6).[14]
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).[16]
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculation: Use the following formula to calculate the purity of the analyte:[13]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Part 2: Biological Assay Validation: Quantifying Pharmacological Effects
For dimethyl quinolinone derivatives, which often target kinases or exhibit cytotoxic effects, the most relevant biological assays are enzyme inhibition and cell viability assays.
Cytotoxicity Assays (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Core Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[17]
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cytotoxicity assay.
Key Validation Considerations for Cytotoxicity Assays:
-
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application.
-
Seeding Density: Optimal cell seeding density ensures logarithmic growth during the assay.
-
Incubation Time: The duration of drug exposure should be sufficient to observe a biological effect.
-
Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle control (e.g., DMSO) as a negative control.
-
Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity of a Hypothetical Dimethyl Quinolinone Derivative (DQD-1)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.8 |
| HCT116 (Colon Cancer) | 8.9 ± 1.2 |
| A549 (Lung Cancer) | 12.5 ± 2.1 |
Enzyme Inhibition Assays (e.g., Kinase Assays)
Since many quinolinone derivatives are designed as kinase inhibitors, validating their inhibitory activity against the target kinase is crucial.[4][20][21][22][23]
Core Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein). The inhibitory effect of the compound is determined by measuring the reduction in substrate phosphorylation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the dimethyl quinolinone derivative in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the kinase with serial dilutions of the inhibitor.
-
Reaction Initiation: Start the reaction by adding the ATP and substrate mixture.
-
Reaction Quenching: After a defined incubation period, stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ assay).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Validation of Enzyme Inhibition Assays: [24][25]
-
Enzyme and Substrate Concentration: The concentrations of the enzyme and substrate should be optimized to ensure the reaction is in the linear range.
-
Mechanism of Inhibition: Further kinetic studies (e.g., varying substrate concentration) can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive.[26][27][28]
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Data Presentation: Kinase Inhibition Profile of DQD-1
| Kinase Target | IC50 (nM) |
| EGFR | 15.3 ± 2.5 |
| VEGFR2 | 22.8 ± 3.1 |
| PDGFRβ | 150.7 ± 15.2 |
Conclusion: A Foundation of Trustworthy Data
The validation of analytical and biological assays is not merely a procedural hurdle; it is the scientific foundation upon which all subsequent drug development decisions are made. For dimethyl quinolinone derivatives, a comprehensive validation strategy employing a combination of orthogonal methods is essential. HPLC and LC-MS/MS provide robust methods for quantification, while qNMR offers an unparalleled approach to determining absolute purity. In the biological realm, validated cytotoxicity and enzyme inhibition assays are critical for accurately defining the pharmacological profile of these compounds.
By embracing the principles of causality, self-validation, and authoritative grounding outlined in this guide, researchers can ensure the integrity of their data, accelerate the drug discovery process, and ultimately, increase the likelihood of translating a promising molecule into a life-changing therapeutic.
References
- A standard operating procedure for an enzymatic activity inhibition assay. (n.d.).
- Matulis, D. (2021).
- Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (2025). MDPI.
- MTT assay protocol. (n.d.). Abcam.
- Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. (2025). Benchchem.
- Purity by Absolute qNMR Instructions. (n.d.). ACS.org.
- Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological m
- Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regul
- MTT Cell Proliferation Assay. (n.d.).
- Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI.
- A Guide to Quantit
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). PMC.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Quantit
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). PMC.
- Common challenges in bioanalytical method development. (2023). Simbec-Orion.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- ICH Q2 R1: Mastering Analytical Method Valid
- quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). (2020). bioRxiv.
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
- LC-MS. (n.d.). Bioanalysis Zone.
- Bridging bioanalytical gaps: Examining validation methods across species. (2023). Drug Discovery and Development.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Development and Validation of HPLC Methods for Analytical and Prepar
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo.
- A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. (n.d.).
- Validation of bioanalytical LC-MS/MS assays: evaluation of m
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
- Investigational New Drug (IND)
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA.
- Preparing an IND Application: 5 Best Practices
- Bioanalytical method validation: An upd
- ICH Guidelines for Analytical Method Valid
- Challenges and Solutions in Emerging Trends of Bioanalytical Method Valid
- Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
- HPLC and LCMS – A review and a recent update. (2022). International Journal of Pharmacy and Analytical Research - ijpar.
- High-Performance Liquid Chromatography (HPLC)
- Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. (2016).
- Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. (n.d.). IRE Journals.
- Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (n.d.).
- IND & NDA Submissions: Non-Clinical Toxicology Guide. (2025). Auxochromofours.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare.
- Method development & optimiz
- FDA REQUIREMENTS FOR IND IN USA. (n.d.).
- Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated
- A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin. (2025). Benchchem.
- P172.Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material. (n.d.). SciSpace.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ijmphs.com [ijmphs.com]
- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. irejournals.com [irejournals.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. HPLC and LCMS – A review and a recent update | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atcc.org [atcc.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. hammer.purdue.edu [hammer.purdue.edu]
- 24. researchgate.net [researchgate.net]
- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 27. portlandpress.com [portlandpress.com]
- 28. ocw.mit.edu [ocw.mit.edu]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1-allyl-4,8-dimethyl-2(1H)-quinolinone
Hazard Assessment: A Precautionary Approach
In the absence of specific toxicological data for 1-allyl-4,8-dimethyl-2(1H)-quinolinone, a thorough risk assessment is the first and most critical step. This assessment should be based on the known hazards of the quinolinone scaffold and related derivatives. Many quinoline compounds are known to be skin and eye irritants, with some exhibiting more severe toxicities.[1][2][3][4] Therefore, it is prudent to assume that 1-allyl-4,8-dimethyl-2(1H)-quinolinone may possess similar hazardous properties.
Key considerations for your risk assessment:
-
Route of Exposure: Consider the potential for inhalation of aerosols, skin contact, eye contact, and ingestion.
-
Proposed Experimental Procedures: The level of risk will vary depending on the nature of the work. For example, weighing a solid powder presents a higher risk of inhalation than handling a dilute solution.
-
Scale of the Experiment: Larger quantities of the compound may necessitate more stringent safety measures.
A summary of potential hazards based on analogous compounds is provided in the table below.
| Hazard Class | Potential Effects based on Analogous Compounds | Relevant Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Quinoline, 3,4-Dihydro-2(1H)-quinolinone, Quinolinic Acid |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Quinoxalin-2(1H)-one, 3,4-Dihydro-2(1H)-quinolinone, Quinolinic Acid |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][5] | Quinoxalin-2(1H)-one, 3,4-Dihydro-2(1H)-quinolinone, 8-Hydroxyquinoline |
| Respiratory Sensitization | May cause respiratory irritation.[1][3] | Quinoxalin-2(1H)-one, Quinolinic Acid |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | Quinoline |
| Carcinogenicity | May cause cancer.[4] | Quinoline |
| Reproductive Toxicity | May damage fertility or the unborn child.[5] | 8-Hydroxyquinoline |
Personal Protective Equipment (PPE) Protocol
The following PPE recommendations are based on a conservative approach to handling a novel chemical with potential hazards. The minimum required PPE for any work with 1-allyl-4,8-dimethyl-2(1H)-quinolinone includes a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]
Hand Protection
Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or when there is a risk of significant contamination, consider double-gloving or using a more robust glove material. Always consult the glove manufacturer's compatibility chart for specific chemicals if available.
Eye and Face Protection
Safety glasses with side shields are mandatory at all times in the laboratory.[8] When there is a splash hazard, such as when transferring solutions or working with larger volumes, chemical splash goggles should be worn.[6][8] For procedures with a high risk of splashing or aerosol generation, a face shield worn over safety goggles is required.[6][8]
Body Protection
A flame-resistant lab coat is recommended.[8] Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised. Long pants and closed-toe shoes are mandatory for all laboratory work.[6][8]
Respiratory Protection
All work with solid 1-allyl-4,8-dimethyl-2(1H)-quinolinone that may generate dust, or with volatile solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available or if the risk assessment indicates a high potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.[10]
Workflow for Safe Handling
The following diagram outlines the key steps for safely handling 1-allyl-4,8-dimethyl-2(1H)-quinolinone, from preparation to disposal.
Caption: Safe handling workflow for 1-allyl-4,8-dimethyl-2(1H)-quinolinone.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on and fasten completely.
-
Respiratory Protection (if required): Fit-check the respirator.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior.
-
Eye and Face Protection: Remove from the back of the head.
-
Respiratory Protection (if required): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]
Decontamination and Disposal
All materials that come into contact with 1-allyl-4,8-dimethyl-2(1H)-quinolinone should be treated as hazardous waste.
Decontamination
-
Glassware and Equipment: Decontaminate with a suitable solvent, followed by a thorough washing.[9]
-
Work Surfaces: Clean all work surfaces at the end of each procedure with an appropriate decontaminating agent.[11]
-
Spills: In the event of a spill, evacuate the area and follow your institution's emergency procedures. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area.[10]
Waste Disposal
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container.[9] Do not pour any waste containing this compound down the drain.[9]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. [9]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][12]
-
Inhalation: Move the affected person to fresh air.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Environmental Health and Safety.
- TWU. Novel Chemicals with Unknown Hazards SOP.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
- Princeton EHS.
- National Center for Biotechnology Information.
- Sigma-Aldrich. (2024, September 7).
- BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- ETH Zurich.
- Fisher Scientific. (2009, April 24).
- NextGen Protocols.
- Conduct Science. (2019, October 3).
- BenchChem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
- Cayman Chemical. (2025, July 2).
- BenchChem.
- UK Plant Health Information Portal. (2024, February 7).
- Thermo Fisher Scientific. (2025, September 23).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- TCI Chemicals. (2025, September 19).
- MDPI. (2025, January 3).
- Google Patents.
- International Journal of Pharmaceutical Research. (2025, October 30).
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- National Institutes of Health. PubChem - Quinoline | C9H7N | CID 7047.
- Elemental Microanalysis. (2024, March 18). 8-HYDROXYQUINOLINE.
- PENTA. (2025, May 13).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
